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dTDP-alpha-D-glucose(2-)

Cat. No.: B1261826
M. Wt: 562.3 g/mol
InChI Key: YSYKRGRSMLTJNL-URARBOGNSA-L
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Description

Significance within Nucleotide Sugar Metabolism

Within the realm of nucleotide sugar metabolism, dTDP-alpha-D-glucose(2-) holds a position of paramount importance. It is synthesized from glucose-1-phosphate and deoxythymidine triphosphate (dTTP) by the enzyme glucose-1-phosphate thymidylyltransferase. wikipedia.orgoup.com This reaction is a critical entry point for the formation of numerous specialized or "exotic" sugars, particularly in bacteria. wikipedia.org

The true significance of dTDP-alpha-D-glucose(2-) lies in its role as a precursor. It is the substrate for the enzyme dTDP-D-glucose 4,6-dehydratase, which catalyzes the first committed step in the biosynthesis of most 6-deoxysugars. ebi.ac.uknih.gov This enzymatic conversion yields dTDP-4-keto-6-deoxy-D-glucose, a key intermediate that acts as a branching point for various biosynthetic pathways leading to the formation of 2,6-dideoxyhexoses, 3,6-dideoxyhexoses, aminosugars, and other modified sugars. nih.govkoreascience.kr These resultant deoxysugars are often essential components of biologically active natural products. nih.gov

General Role in Glycan and Glycoconjugate Biosynthesis

The downstream products derived from dTDP-alpha-D-glucose(2-) are integral to the biosynthesis of a wide variety of glycans and glycoconjugates. These complex carbohydrates are not merely structural components but play active roles in numerous biological processes.

In bacteria, the deoxysugars synthesized from this precursor are crucial for the assembly of lipopolysaccharides (LPS), which form the outer leaflet of the outer membrane in Gram-negative bacteria. wikipedia.orgnih.gov The O-antigen portion of LPS, a highly variable polysaccharide chain, is often composed of repeating units containing these specialized sugars. nih.govfrontiersin.org This variability is critical for bacterial survival, contributing to antibiotic resistance and evasion of the host immune system. smolecule.com

Furthermore, these sugar moieties are frequently found in a diverse range of secondary metabolites, including many antibiotics. wikipedia.orgnih.gov The glycosylation of these natural products is often essential for their biological activity. nih.gov For instance, the sugar residues can influence the compound's solubility, stability, and ability to interact with its target.

The table below outlines the key enzymes involved in the initial steps of converting dTDP-alpha-D-glucose(2-) and the subsequent products.

EnzymeSubstrateProductSignificance
Glucose-1-phosphate thymidylyltransferase (RmlA)Glucose-1-phosphate, dTTPdTDP-alpha-D-glucoseCommits glucose to the dTDP-sugar pathway. oup.com
dTDP-D-glucose 4,6-dehydratase (RmlB)dTDP-alpha-D-glucosedTDP-4-keto-6-deoxy-D-glucoseThe first committed step in 6-deoxysugar biosynthesis. ebi.ac.uknih.gov
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC)dTDP-4-keto-6-deoxy-D-glucosedTDP-4-keto-L-rhamnoseA key step in the biosynthesis of L-rhamnose. nih.govresearchgate.net
dTDP-4-dehydrorhamnose reductase (RmlD)dTDP-4-keto-L-rhamnosedTDP-L-rhamnoseThe final step in dTDP-L-rhamnose synthesis. nih.gov

Ubiquitous Presence Across Biological Kingdoms

The biosynthetic pathways originating from dTDP-alpha-D-glucose(2-) are remarkably widespread, underscoring their fundamental importance across different domains of life.

Bacteria: As previously mentioned, these pathways are extensive in bacteria. nih.govnih.gov They are responsible for producing essential components of the cell wall, such as the rhamnose-containing polysaccharides in streptococcal species and the O-antigens of various Gram-negative bacteria. frontiersin.orgnih.gov The enzymes of the dTDP-L-rhamnose biosynthesis pathway are critical for the viability and virulence of many pathogenic bacteria, including Streptococcus pyogenes and Mycobacterium tuberculosis. nih.govnih.gov

Archaea: The synthesis of nucleotide-activated rhamnose, starting from a dTDP-glucose precursor, has also been identified in archaea, such as Haloferax volcanii. plos.org In this organism, dTDP-rhamnose is a component of the N-linked glycans attached to its surface-layer glycoprotein. plos.org This suggests that the pathway for synthesizing nucleotide-activated rhamnose is an ancient one, present in both bacteria and archaea. plos.org

Eukarya: While less common than in prokaryotes, pathways involving dTDP-glucose derivatives are also found in some eukaryotes. For example, the nematode Caenorhabditis elegans possesses a highly conserved pathway for dTDP-rhamnose biosynthesis. portlandpress.com The expression of the genes involved in this pathway is linked to the molting cycle, suggesting a role in the development of the cuticle or surface coat. portlandpress.com In plants, while UDP-glucose is the more common precursor for rhamnose synthesis, the fundamental enzymatic steps of dehydration, epimerization, and reduction are similar. plos.orgmdpi.com

The widespread distribution of the metabolic pathways that utilize dTDP-alpha-D-glucose(2-) highlights its central role as a precursor for a diverse and functionally significant array of sugar molecules across the biological landscape.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H24N2O16P2-2 B1261826 dTDP-alpha-D-glucose(2-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H24N2O16P2-2

Molecular Weight

562.3 g/mol

IUPAC Name

[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C16H26N2O16P2/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25)/p-2/t7-,8+,9+,10+,11+,12-,13+,15+/m0/s1

InChI Key

YSYKRGRSMLTJNL-URARBOGNSA-L

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O

Synonyms

deoxythymidine diphosphate-glucose
dTDP-glucose

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Dtdp Alpha D Glucose 2

Initial Enzymatic Synthesis from Precursors

The synthesis of dTDP-alpha-D-glucose is the foundational step for the production of several key cellular components. This process begins with the enzymatic condensation of two precursor molecules.

Glucose-1-Phosphate Thymidylyltransferase (RmlA) Catalysis

The primary enzyme responsible for the synthesis of dTDP-alpha-D-glucose is Glucose-1-Phosphate Thymidylyltransferase, commonly known as RmlA (EC 2.7.7.24). uniprot.orguniprot.orgwikipedia.org This enzyme catalyzes the condensation of deoxythymidine triphosphate (dTTP) and alpha-D-glucose 1-phosphate. researchgate.netacs.org RmlA is the first of four enzymes in the well-established dTDP-L-rhamnose biosynthetic pathway. nih.govbiorxiv.org The reaction it facilitates is essentially the transfer of a deoxythymidine monophosphate (dTMP) group to glucose-1-phosphate. nih.gov In many bacteria, including Pseudomonas aeruginosa and Salmonella enterica, RmlA is a homotetrameric protein. nih.govresearchgate.net The enzyme's activity is crucial for producing the necessary precursors for the synthesis of L-rhamnose, a key component of the cell wall in many pathogenic bacteria. biorxiv.orgresearchgate.net

Substrate Molecules: dTTP and Alpha-D-glucose 1-phosphate

The synthesis of dTDP-alpha-D-glucose by RmlA requires two specific substrates: deoxythymidine triphosphate (dTTP) and alpha-D-glucose 1-phosphate. researchgate.netacs.org dTTP serves as the donor of the deoxythymidine monophosphate (dTMP) moiety, while alpha-D-glucose 1-phosphate acts as the acceptor. nih.govrsc.org The enzyme brings these two molecules together in its active site to facilitate the formation of a new phosphodiester bond, yielding dTDP-alpha-D-glucose and pyrophosphate. nih.govacs.org

Substrates and Products of RmlA Catalysis
RoleMolecule NameChemical Formula
Substrate 1 (dTMP Donor)deoxythymidine triphosphate (dTTP)C10H17N2O14P3
Substrate 2 (Acceptor)alpha-D-glucose 1-phosphateC6H13O9P
Product 1dTDP-alpha-D-glucoseC16H24N2O16P2
Product 2PyrophosphateH4P2O7

Reaction Mechanism and Equilibrium Considerations

The reaction catalyzed by RmlA is reversible and follows a sequential ordered Bi-Bi mechanism. nih.gov In the forward reaction (synthesis of dTDP-alpha-D-glucose), dTTP binds to the enzyme first, followed by alpha-D-glucose 1-phosphate. nih.gov The alpha-phosphate of dTTP is then subjected to a nucleophilic attack by the phosphate (B84403) group of glucose-1-phosphate. This results in the displacement of the beta and gamma phosphates of dTTP as a single pyrophosphate molecule and the formation of dTDP-alpha-D-glucose. nih.gov

dTTP + alpha-D-glucose 1-phosphate ⇌ dTDP-alpha-D-glucose + pyrophosphate wikipedia.org

The equilibrium of this reaction is influenced by the concentrations of substrates and products. The subsequent and often rapid consumption of dTDP-alpha-D-glucose in downstream metabolic pathways helps to drive the reaction in the forward direction.

Downstream Metabolic Conversion Pathways Initiated by dTDP-alpha-D-glucose(2-)

Once synthesized, dTDP-alpha-D-glucose serves as a crucial precursor for the biosynthesis of other activated sugars. These pathways are essential for the production of various cellular structures, particularly in bacteria.

dTDP-L-Rhamnose Biosynthetic Pathway

One of the most significant metabolic fates of dTDP-alpha-D-glucose is its entry into the dTDP-L-rhamnose biosynthetic pathway. biorxiv.orgnih.gov This four-step pathway is highly conserved in many bacteria and is responsible for producing dTDP-L-rhamnose, the activated precursor for L-rhamnose residues found in lipopolysaccharides and other cell surface glycans. biorxiv.orgportlandpress.com

The second and committing step in the dTDP-L-rhamnose pathway is catalyzed by the enzyme dTDP-glucose 4,6-dehydratase, also known as RmlB (EC 4.2.1.46). wikipedia.orgexpasy.org RmlB converts dTDP-alpha-D-glucose into dTDP-4-dehydro-6-deoxy-D-glucose. proteopedia.orgresearchgate.net This reaction is a reversible dehydration process. proteopedia.org

The catalytic mechanism of RmlB is complex and involves the use of a tightly bound NAD+ cofactor. wikipedia.org The process begins with the oxidation of the hydroxyl group at the C4 position of the glucose moiety, which is followed by the elimination of a water molecule from the C5 and C6 positions. researchgate.netresearchgate.net This is followed by a reduction step at C6, ultimately yielding the product dTDP-4-dehydro-6-deoxy-D-glucose. researchgate.net This product is then further metabolized by the subsequent enzymes in the pathway, RmlC and RmlD, to produce dTDP-L-rhamnose. biorxiv.org

Enzymes of the Initial dTDP-L-Rhamnose Pathway
EnzymeEC NumberSubstrateProduct
Glucose-1-Phosphate Thymidylyltransferase (RmlA)2.7.7.24dTTP, Alpha-D-glucose 1-phosphatedTDP-alpha-D-glucose
dTDP-glucose 4,6-dehydratase (RmlB)4.2.1.46dTDP-alpha-D-glucosedTDP-4-dehydro-6-deoxy-D-glucose
Subsequent Enzymatic Transformations: Epimerization (RmlC) and Reduction (RmlD)

Following the formation of dTDP-4-keto-6-deoxy-D-glucose, the pathway to dTDP-L-rhamnose involves two further enzymatic steps catalyzed by RmlC and RmlD. nih.govfrontiersin.orgmdpi.com

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): This enzyme catalyzes a complex double epimerization at carbons C3' and C5' of the hexose (B10828440) ring of dTDP-4-keto-6-deoxy-D-glucose. nih.govfrontiersin.orgnih.gov This reaction, which is independent of NAD(P)H, converts the substrate into dTDP-6-deoxy-L-lyxo-4-hexulose (also known as dTDP-4-keto-L-rhamnose). frontiersin.orgnih.gov The RmlC-catalyzed reaction is a critical step that establishes the L-configuration of the final rhamnose product. oup.com Under typical reaction conditions, RmlC converts only a small fraction of its substrate to product, suggesting the equilibrium may not be highly favorable. nih.gov

RmlD (dTDP-4-keto-L-rhamnose reductase): The final step in the biosynthesis of dTDP-L-rhamnose is the reduction of the C4'-keto group of dTDP-4-keto-L-rhamnose, a reaction catalyzed by the NADPH-dependent enzyme RmlD. nih.govfrontiersin.orgmdpi.comnih.gov This stereospecific reduction yields the final product, dTDP-L-rhamnose. mdpi.com RmlD belongs to the reductase/epimerase/dehydrogenase protein superfamily and contains a conserved serine-tyrosine-lysine catalytic triad (B1167595). nih.gov The efficiency of RmlD allows for the effective synthesis of dTDP-L-rhamnose even with the low concentrations of the RmlC product. nih.gov

Key Enzymes in dTDP-L-rhamnose Biosynthesis
EnzymeSystematic NameFunctionCofactor
RmlCdTDP-4-dehydrorhamnose 3,5-epimeraseCatalyzes the double epimerization of dTDP-4-keto-6-deoxy-D-glucose to form dTDP-4-keto-L-rhamnose. nih.govfrontiersin.orgmdpi.comNone
RmlDdTDP-4-dehydrorhamnose reductaseCatalyzes the NADPH-dependent reduction of dTDP-4-keto-L-rhamnose to dTDP-L-rhamnose. nih.govfrontiersin.orgmdpi.comnih.govNADPH

Biosynthesis of Diverse Deoxysugars and Aminosugars

dTDP-alpha-D-glucose is a branching point for the synthesis of numerous other deoxysugars and aminosugars beyond L-rhamnose. These pathways often share the initial enzymatic steps but diverge to create a wide range of structures.

dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose (Quip3NAc) Biosynthesis

The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose (dTDP-α-D-Quip3NAc) is a five-enzyme pathway that starts from glucose-1-phosphate. portlandpress.comnih.gov This sugar is a component of the S-layer glycoproteins in some Gram-positive bacteria, such as Thermoanaerobacterium thermosaccharolyticum E207-71, and the O-antigens of some Gram-negative bacteria. portlandpress.comacs.org

The pathway begins with the established actions of RmlA and RmlB to produce dTDP-4-oxo-6-deoxy-D-glucose. portlandpress.comnih.gov From this intermediate, the pathway proceeds as follows:

Isomerization (QdtA): A 3,4-ketoisomerase, QdtA, converts dTDP-4-oxo-6-deoxy-D-glucose into dTDP-3-oxo-6-deoxy-D-glucose. acs.org

Amination (QdtB): A PLP-dependent aminotransferase, QdtB, catalyzes the amination at the C-3' position of the hexose, forming dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-Quip3N). acs.org

Acetylation (QdtC): The final step is the acetylation of the amino group by QdtC, a CoA-dependent N-acetyltransferase, to yield dTDP-α-D-Quip3NAc. acs.orgresearchgate.netnih.gov

Enzymes in dTDP-α-D-Quip3NAc Biosynthesis
EnzymeFunctionSubstrateProduct
RmlAGlucose-1-phosphate thymidylyltransferaseGlucose-1-phosphate, dTTPdTDP-D-glucose
RmlBdTDP-D-glucose 4,6-dehydratasedTDP-D-glucosedTDP-4-oxo-6-deoxy-D-glucose
QdtA3,4-ketoisomerasedTDP-4-oxo-6-deoxy-D-glucosedTDP-3-keto-6-deoxy-d-glucose acs.org
QdtBAminotransferasedTDP-3-keto-6-deoxy-d-glucosedTDP-Quip3N acs.org
QdtCN-acetyltransferasedTDP-Quip3N, Acetyl-CoAdTDP-α-D-Quip3NAc acs.orgresearchgate.netnih.gov
dTDP-3-amino-4-oxo-2,3,6-trideoxy-alpha-D-glucose Methylation Pathway

The biosynthesis of some complex deoxysugars involves methylation at various positions. One such pathway involves the methylation of a dTDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose intermediate. In the biosynthesis of D-tetronitrose in Micromonospora chalcea, the enzyme TcaB9, a C-3'-methyltransferase, utilizes S-adenosyl-L-methionine (SAM) to transfer a methyl group to the C-3' carbon of dTDP-3-amino-2,3,6-trideoxy-4-keto-D-glucose. rcsb.org This methylation reaction is a key step in the formation of this highly modified nitro-containing sugar. rcsb.org Structural studies suggest that the methylation occurs with retention of configuration at the C-3' carbon of the sugar. rcsb.org

dTDP-4-acetamido-4,6-dideoxy-D-glucose Synthesis

The synthesis of dTDP-4-acetamido-4,6-dideoxy-D-glucose involves a three-step enzymatic conversion from the common intermediate dTDP-4-keto-6-deoxy-D-glucose. smolecule.com This sugar is found in the K57 capsular polysaccharide of Acinetobacter baumannii. researchgate.net

The biosynthetic pathway is as follows:

Amination (VioA): An aminotransferase, VioA, utilizes L-glutamate as the amino donor to convert dTDP-4-keto-6-deoxy-D-glucose to dTDP-4-amino-4,6-dideoxy-D-glucose. smolecule.com This reaction requires pyridoxal (B1214274) phosphate (PLP) as a cofactor. smolecule.com

Acetylation (VioB): The final step is catalyzed by the N-acetyltransferase VioB, which transfers an acetyl group from acetyl-coenzyme A to the C-4 amino group of dTDP-4-amino-4,6-dideoxy-D-glucose, yielding the final product. smolecule.com

Enzymes in dTDP-4-acetamido-4,6-dideoxy-D-glucose Synthesis
EnzymeFunctionSubstrateProduct
VioAAminotransferasedTDP-4-keto-6-deoxy-D-glucosedTDP-4-amino-4,6-dideoxy-D-glucose smolecule.com
VioBN-acetyltransferasedTDP-4-amino-4,6-dideoxy-D-glucose, Acetyl-CoAdTDP-4-acetamido-4,6-dideoxy-D-glucose smolecule.com
Other Notable Deoxysugar Syntheses (e.g., dTDP-alpha-D-fucose, D-mycaminose)

The versatility of dTDP-alpha-D-glucose as a precursor extends to the synthesis of other significant deoxysugars.

dTDP-alpha-D-fucose: The biosynthesis of dTDP-alpha-D-fucose from dTDP-D-glucose involves two key enzymatic steps following the initial formation of dTDP-4-dehydro-6-deoxy-D-glucose. evitachem.comresearchgate.net An NADPH-dependent dTDP-4-dehydro-6-deoxyglucose reductase (Fcd) catalyzes the stereospecific reduction of the C-4 keto group, leading to the formation of dTDP-D-fucopyranose. researchgate.netuniprot.org

D-mycaminose: D-mycaminose is a deoxysugar found in macrolide antibiotics like tylosin, produced by Streptomyces fradiae. portlandpress.comacs.org Its biosynthesis also starts from dTDP-4-keto-6-deoxy-D-glucose. portlandpress.comacs.org A key enzyme, Tyl1a, a 3,4-ketoisomerase, converts this intermediate to TDP-3-keto-6-deoxy-D-glucose. acs.orgnih.gov This is followed by a transamination step catalyzed by TylB to form TDP-3-amino-3,6-dideoxy-D-glucose, and then a final N,N-dimethylation by TylM1 to produce TDP-D-mycaminose. nih.govnih.gov

Enzymes in the Synthesis of Other Deoxysugars
ProductKey EnzymesFunction
dTDP-alpha-D-fucoseFcd (dTDP-4-dehydro-6-deoxyglucose reductase)Reduces dTDP-4-dehydro-6-deoxy-D-glucose to dTDP-D-fucopyranose. researchgate.netuniprot.org
D-mycaminoseTyl1a (3,4-ketoisomerase)Converts TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. acs.orgnih.gov
TylB (aminotransferase)Converts TDP-3-keto-6-deoxy-D-glucose to TDP-3-amino-3,6-dideoxy-D-glucose. nih.govnih.gov
TylM1 (N,N-dimethyltransferase)Converts TDP-3-amino-3,6-dideoxy-D-glucose to TDP-D-mycaminose. nih.govnih.gov

Enzymology and Structural Biology of Dtdp Alpha D Glucose 2 Converting Enzymes

Enzyme Characterization and Catalytic Mechanisms

The conversion of dTDP-alpha-D-glucose to its various derivatives is accomplished through a series of enzymatic reactions, including dehydration, epimerization, reduction, and transferase activities. Each of these reactions is catalyzed by a specific class of enzyme with a unique catalytic mechanism.

The initial committed step in many deoxysugar biosynthetic pathways is the dehydration of dTDP-D-glucose, a reaction catalyzed by dTDP-D-glucose 4,6-dehydratase, commonly known as RmlB. nih.govresearchgate.net This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. researchgate.netresearchgate.net The catalytic mechanism of RmlB is a three-step process involving oxidation, dehydration, and reduction, all while the substrate remains bound to the enzyme. constantsystems.com

The reaction begins with the oxidation of the C4'-hydroxyl group of the glucose moiety by a tightly bound NAD+ cofactor, resulting in the formation of a dTDP-4-keto-glucose intermediate and NADH. researchgate.netalphafold.com This initial oxidation is facilitated by a highly conserved Tyr-XXX-Lys catalytic couple within the active site. researchgate.netresearchgate.net The tyrosine residue, in its ionized form, is thought to act as the catalytic base, abstracting a proton from the C4'-hydroxyl group as a hydride is transferred from C4' to NAD+. researchgate.net

Following oxidation, a dehydration event occurs. An aspartic and glutamic acid pair in the active site facilitates the elimination of a water molecule from C5' and C6' of the sugar, leading to the formation of a dTDP-4-keto-5,6-glucosene intermediate. nih.gov Finally, the reaction is completed by the reduction of this intermediate. The hydride is transferred back from the newly formed NADH to the C6' of the glucose moiety, which regenerates the NAD+ cofactor and yields the final product, dTDP-4-keto-6-deoxy-D-glucose. researchgate.netalphafold.com The structure of RmlB reveals that the N-terminal domain binds the NAD+ cofactor, while the C-terminal domain is responsible for binding the dTDP-D-glucose substrate. researchgate.netresearchgate.netwellcomeopenresearch.org

Key Features of RmlB Catalytic Mechanism
StepDescriptionKey Residues/CofactorsIntermediate/Product
1. OxidationOxidation of the C4'-hydroxyl group of dTDP-D-glucose.NAD+, Tyr-XXX-Lys coupledTDP-4-keto-glucose, NADH
2. DehydrationElimination of a water molecule from C5' and C6'.Aspartic and Glutamic acid pairdTDP-4-keto-5,6-glucosene
3. ReductionReduction of the C6' of the intermediate by NADH.NADHdTDP-4-keto-6-deoxy-D-glucose, NAD+

Epimerases play a crucial role in altering the stereochemistry of the sugar molecule. RmlC, a dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase, is a key enzyme in the dTDP-L-rhamnose biosynthetic pathway. nih.govacs.org It catalyzes a double epimerization at both the C3' and C5' positions of its substrate. nih.govacs.org The catalytic mechanism of RmlC is cofactor-independent and is thought to proceed through an unusual twist boat conformation of the carbohydrate intermediate. nih.gov Structural and mutational analyses have identified key catalytic residues, including a conserved histidine that acts as the catalytic base for both epimerizations, a lysine (B10760008) that stabilizes the enolate intermediate, and a tyrosine that functions as the acid. nih.gov The His-Asp dyad is important for both C3 and C5 epimerization. constantsystems.com

DnmU is another epimerase that has been shown to function as a 3,5-epimerase. nih.gov In vitro studies have demonstrated that DnmU can substitute for RmlC in the synthesis of dTDP-β-L-rhamnose, indicating it can act on dTDP-6-deoxy-4-keto-α-D-glucose to produce the L-lyxo epimer. nih.gov

Tyl1a represents a different class of isomerase, a 3,4-ketoisomerase, involved in the biosynthesis of the deoxysugar D-mycaminose. nih.gov It catalyzes the conversion of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. nih.gov Tyl1a is a member of the RmlC-like cupin superfamily, and its proposed mechanism involves the formation of an enediol intermediate through deprotonation at C-3 followed by reprotonation at C-4. nih.govucd.ie

Characteristics of Epimerase and Isomerase Enzymes
EnzymeType of ReactionKey Mechanistic FeaturesCatalytic Residues (Examples)
RmlCC3' and C5' EpimerizationCofactor-independent, twist boat intermediateHis, Lys, Tyr, Asp constantsystems.comnih.gov
DnmU3,5-EpimerizationCan substitute for RmlC in vitro nih.govNot fully elucidated
Tyl1a3,4-KetoisomerizationMember of RmlC-like cupin superfamily, enediol intermediate nih.govucd.ieNot fully elucidated

Reductases are responsible for the reduction of keto groups on the sugar ring, often as the final step in a biosynthetic pathway. RmlD, or dTDP-4-dehydrorhamnose reductase, catalyzes the NADPH-dependent reduction of dTDP-6-deoxy-L-lyxo-4-hexulose to yield dTDP-L-rhamnose, the final product in this pathway. uniprot.orgcam.ac.uk RmlD belongs to the short-chain dehydrogenase/reductase (SDR) family and possesses a conserved serine-tyrosine-lysine catalytic triad (B1167595). nih.govconstantsystems.com The reaction involves the transfer of a hydride from the nicotinamide (B372718) ring of NADPH to the C4'-carbonyl of the substrate. nih.gov While primarily NADPH-dependent, some studies have shown that RmlD from certain organisms can also utilize NADH. uniprot.org

Fcd is another reductase, specifically a dTDP-4-keto-6-deoxy-D-glucose reductase, which is involved in the biosynthesis of dTDP-D-fucose. researchgate.netnih.gov Similar to RmlD, Fcd utilizes NADPH as a cofactor to reduce the C4-keto group of its substrate. nih.gov The kinetic mechanism of Fcd has been shown to be sequential. nih.gov

Properties of Reductase Enzymes
EnzymeSubstrateProductCofactorKey Mechanistic Features
RmlDdTDP-6-deoxy-L-lyxo-4-hexulosedTDP-L-rhamnose uniprot.orgNADPH (primarily), NADH uniprot.orgcam.ac.ukSDR family, Ser-Tyr-Lys catalytic triad nih.govconstantsystems.com
FcddTDP-4-keto-6-deoxy-D-glucosedTDP-D-fucose researchgate.netnih.govNADPH nih.govSequential kinetic mechanism nih.gov

Transferases catalyze the addition of various chemical groups to the sugar molecule. QdtC is a CoA-dependent N-acetyltransferase that catalyzes the final step in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (Quip3NAc). nih.govnih.gov It transfers an acetyl group from acetyl-CoA to the C3'-amino group of the sugar substrate. nih.gov Structural and functional studies of QdtC have proposed a catalytic mechanism where the acetylation of the sugar amino group does not necessitate a catalytic base from the protein. acs.orgnih.gov Instead, it is suggested that the sulfur atom of CoA acts as the ultimate proton acceptor in the reaction. acs.orgnih.gov The active sites of the trimeric QdtC enzyme are located at the subunit interfaces. nih.gov Residues such as Glu 141, Asn 159, and Asp 160 from one subunit, and His 134 from an adjacent subunit are crucial for anchoring the hexose (B10828440) moiety of the dTDP-sugar. acs.orgnih.gov

Catalytic Mechanism of QdtC
EnzymeFunctionCofactorProposed MechanismKey Active Site Features
QdtCN-acetyltransferaseAcetyl-CoA nih.govSulfur of CoA acts as the ultimate proton acceptor acs.orgnih.govActive sites at subunit interfaces; residues Glu 141, Asn 159, Asp 160, and His 134 for substrate binding acs.orgnih.gov
Reductase Mechanisms (e.g., RmlD, Fcd)

Cofactor Dependencies (e.g., NAD+, NADH, NADPH, Acetyl-CoA, S-adenosylmethionine)

The catalytic activity of many dTDP-sugar converting enzymes is dependent on the presence of specific cofactors that participate directly in the chemical reaction.

NAD+ and NADH: As seen with RmlB, NAD+ is a crucial oxidizing agent in the initial step of the dehydration reaction, and is subsequently regenerated from the NADH intermediate. researchgate.netalphafold.com The structure of RmlB from Streptococcus suis has been determined with NADH trapped in the active site, providing a snapshot of the reduced cofactor during catalysis. alphafold.com Some reductases, like RmlD, can also utilize NADH, though often with different efficiency compared to NADPH. uniprot.org

NADPH: This is the primary reducing cofactor for reductases like RmlD and Fcd. wellcomeopenresearch.orgcam.ac.uknih.gov It provides the hydride for the reduction of the keto group on the sugar ring. The binding of NADPH to RmlD has been structurally characterized, revealing a solvent-exposed cleft that allows for its facile replacement. rcsb.org

Acetyl-CoA: This cofactor is the acetyl group donor for acetyltransferases such as QdtC. acs.orgnih.gov The high-energy thioester bond in acetyl-CoA makes the acetyl group readily transferable. nih.gov

S-adenosylmethionine (SAM): While not involved with the enzymes explicitly listed in the preceding sections, SAM is another important cofactor in the modification of dTDP-sugars. For instance, the enzyme TcaB9, a methyltransferase, uses SAM to transfer a methyl group to the C-3' carbon of a dTDP-amino-sugar intermediate in the biosynthesis of D-tetronitrose. wiley.com This highlights the diversity of cofactors employed in generating the vast array of modified sugars from the initial dTDP-alpha-D-glucose precursor.

Cofactor Dependencies of dTDP-Sugar Converting Enzymes
CofactorEnzyme Example(s)Role in Catalysis
NAD+RmlB researchgate.netalphafold.comOxidizing agent in dehydration
NADHRmlB, RmlD alphafold.comuniprot.orgReducing agent (intermediate in RmlB, alternative in RmlD)
NADPHRmlD, Fcd wellcomeopenresearch.orgcam.ac.uknih.govPrimary reducing agent for keto groups
Acetyl-CoAQdtC acs.orgnih.govAcetyl group donor in acetylation
S-adenosylmethionine (SAM)TcaB9 wiley.comMethyl group donor in methylation

Substrate Specificity and Broadness

Enzymes that process dTDP-alpha-D-glucose exhibit a range of substrate specificities, from highly selective to moderately broad. The dTDP-D-glucose 4,6-dehydratases (EC 4.2.1.46), such as RmlB, are pivotal in the biosynthesis of L-rhamnose, a key component of bacterial cell walls. nih.gov These enzymes primarily catalyze the conversion of dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. nih.gov

While the natural substrate is dTDP-alpha-D-glucose, studies have shown that some of these enzymes can accommodate modifications to the glucose moiety. For instance, the dehydratase from E. coli B can process non-natural substrates like dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose, converting them to their corresponding 6-deoxy-4-keto products, albeit with different kinetic efficiencies. nih.gov The enzyme displayed Michaelis-Menten kinetics for these analogs, with a K_M of 200 µM for dTDP-3-deoxyglucose and 300 µM for dTDP-3-azido-3-deoxyglucose. nih.gov

The specificity for the nucleotide portion can also vary. The 4,6-dehydratase R141 from the Mimivirus, for example, demonstrates nearly identical catalytic efficiency with both dTDP-d-glucose and UDP-d-glucose as substrates. nih.gov This contrasts with enzymes like DesIV from Streptomyces venezuelae, which shows a pronounced preference for the dTDP-linked sugar. nih.gov Dehydratases are broadly classified into groups based on their preferred nucleoside diphosphate (B83284) (NDP) sugars, including those that act on dTDP/UDP-glucose, CDP-glucose, and GDP-mannose. nih.gov

Kinetic Parameters of dTDP-D-glucose-4,6-dehydratase Analogs

EnzymeSubstrateK_M (µM)V_max (µmol/h·mg)Source Organism
dTDP-D-glucose-4,6-dehydratasedTDP-3-deoxyglucose200130E. coli B nih.gov
dTDP-D-glucose-4,6-dehydratasedTDP-3-azido-3-deoxyglucose30090E. coli B nih.gov

Enzyme Regulation (e.g., Feedback Inhibition)

The biosynthetic pathways involving dTDP-alpha-D-glucose are tightly regulated, primarily through feedback inhibition, to maintain metabolic balance. smolecule.com The initial and rate-limiting step, the formation of dTDP-D-glucose from glucose-1-phosphate and dTTP, is catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA). nih.gov This enzyme is the primary point of control for the entire pathway. nih.gov

RmlA is allosterically inhibited by the downstream product of its pathway, dTDP-L-rhamnose. nih.gov This end-product binds to an allosteric site distinct from the active site, effectively shutting down its own synthesis when sufficient quantities have accumulated. smolecule.comwikibooks.org This allosteric site is located at the interface between the monomers that form the active enzyme complex. smolecule.com Structural studies reveal that the intact nucleotide sugar is required for effective inhibition, with both the sugar and the dTDP moiety making critical contacts within the binding pocket. smolecule.com The inhibition by dTDP-L-rhamnose can be both competitive and non-competitive. nih.gov

The potency of this feedback inhibition varies across different bacterial species. dTDP-β-L-rhamnose has been identified as a particularly potent allosteric inhibitor of RmlA from diverse bacterial sources, with inhibitory concentrations in the mid-micromolar range. smolecule.com The degree of cooperativity in this inhibition also differs among species, as indicated by varying Hill slope values. smolecule.comacs.org

Allosteric Inhibition of RmlA Homologues by dTDP-β-L-rhamnose

OrganismRmlA ProteinIC₅₀ (µM)
Pseudomonas aeruginosaPa RmlA21 ± 1 acs.org
Salmonella entericaSALTY RmlA12 ± 1 acs.org
Mycobacterium tuberculosisMtb RmlA14 ± 1 acs.org

Structural Analysis of dTDP-alpha-D-glucose(2-)-Processing Enzymes

X-ray Crystallography Studies of Enzyme-Ligand Complexes

X-ray crystallography has been instrumental in elucidating the molecular architecture of enzymes that bind dTDP-alpha-D-glucose. These studies provide atomic-level insights into substrate recognition, catalysis, and regulation. The structure of dTDP-D-glucose 4,6-dehydratase (RmlB) from Salmonella enterica serovar Typhimurium, for example, was determined to 2.47 Å resolution with its cofactor NAD+ bound. nih.gov Numerous structures of these enzymes, both in their apo (unbound) form and in complex with substrates, products, or inhibitors, have been deposited in the Protein Data Bank (PDB). These structures reveal the precise interactions between the enzyme and its ligands, highlighting the key residues involved in binding the thymidine, diphosphate, and glucose components of the substrate. embopress.org

Selected PDB Entries for dTDP-alpha-D-glucose-Related Enzyme Complexes

PDB IDEnzyme NameOrganismDescription
4ecmGlucose-1-phosphate thymidylyltransferase (RfbA)Bacillus anthracisComplex with dTDP-alpha-D-glucose and pyrophosphate. ebi.ac.uk
1g1adTDP-D-glucose 4,6-dehydratase (RmlB)Salmonella entericaRepresents the "open" conformation of the enzyme. nih.gov
1r6ddTDP-D-glucose 4,6-dehydratase (DesIV)Streptomyces venezuelaeRepresents the "closed" conformation with dTDP-α-D-glucose bound. nih.gov
6bi4dTDP-α-D-glucose 4,6-dehydratase (RfbB)Bacillus anthracisStructure of the enzyme from a Gram-positive bacterium. nih.gov

Protein Domain Architecture and Active Site Characterization

Enzymes that process dTDP-alpha-D-glucose, particularly the 4,6-dehydratases, typically belong to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govresearchgate.net Their monomers exhibit a characteristic α/β structure that is organized into two distinct domains. nih.gov

N-terminal Domain: This is the larger domain, primarily responsible for binding the NAD+ cofactor. It features a classic Rossmann fold, consisting of a central multi-stranded β-sheet surrounded by α-helices. nih.govresearchgate.net A highly conserved GlyXGlyXXGly motif is often found in this domain, which is characteristic of NAD+ binding sites. nih.gov

C-terminal Domain: This smaller domain is responsible for binding the dTDP-d-glucose substrate. nih.govresearchgate.net

The active site is located in a cavity formed at the interface of these two domains. nih.govembopress.org A key feature of the active site in many SDR enzymes is a highly conserved catalytic couple, Tyr(XXX)Lys. nih.govresearchgate.net In RmlB, the tyrosine residue is proposed to act as the general acid/base during catalysis, while the lysine residue helps to lower the pKa of the tyrosine and orient the substrate. researchgate.net

Conformational Changes Upon Substrate Binding and Catalysis

A significant feature of many dTDP-alpha-D-glucose-processing enzymes is the substantial conformational change that occurs upon substrate binding. nih.gov Structural studies have revealed that these enzymes exist in at least two states: an "open" conformation in the absence of the sugar substrate and a "closed" conformation when the substrate is bound. nih.govresearchgate.net

This transition is often mediated by one or two flexible loops near the active site. nih.gov Upon binding of dTDP-alpha-D-glucose, these loops move to cover the active site, acting like a lid. nih.govnih.gov This "lid" movement sequesters the bound substrate from the solvent and properly positions the catalytic residues for the reaction to proceed. For example, a comparison of the open (PDB ID: 1g1a) and closed (PDB ID: 1r6d) structures of RmlB homologs shows a significant reorganization of a loop region, which closes over the nucleotide-binding area. nih.gov This induced-fit mechanism is crucial for creating the precise microenvironment required for catalysis and for binding the acceptor substrate in subsequent transfer reactions. nih.govresearchgate.net

Inter-subunit Interactions and Oligomeric States

The functional forms of dTDP-alpha-D-glucose-converting enzymes are often oligomeric, meaning they are composed of multiple protein subunits. Glucose-1-phosphate thymidylyltransferase (RmlA) functions as a homotetramer (composed of four identical subunits), while dTDP-D-glucose 4,6-dehydratase (RmlB) typically functions as a homodimer (two identical subunits). nih.govnih.gov

The interfaces between these subunits are critical for both structural stability and allosteric regulation. In RmlB, the dimer interface is formed principally through hydrophobic interactions involving a four-helix bundle contributed by both monomers. nih.gov In the tetrameric RmlA, the allosteric binding site for the feedback inhibitor dTDP-L-rhamnose is located at the interface between subunits, highlighting the importance of the oligomeric state for enzyme regulation. smolecule.comnih.gov Communication and transmission of conformational signals between subunits are hypothesized to be essential for the allosteric effect that regulates the enzyme's activity. nih.gov

Protein-Protein Interactions within Biosynthetic Pathways

The sequential enzymatic reactions in biosynthetic pathways that convert dTDP-alpha-D-glucose(2-) are often highly organized to ensure efficiency and control. This organization is frequently achieved through protein-protein interactions, which can manifest as stable multi-enzyme complexes or transient associations between sequential enzymes. Such interactions are pivotal for enhancing catalytic rates, preventing the diffusion of reactive intermediates through substrate channeling, and implementing coordinated regulation of the metabolic pathway.

In many bacteria, the genes encoding the enzymes for the synthesis of dTDP-derived deoxysugars, which are components of cell wall polysaccharides like O-antigens, are often found in clusters. frontiersin.org This genetic arrangement facilitates the co-expression and co-localization of the enzymes, thereby increasing the probability of forming functional protein assemblies that streamline the biosynthetic process.

Detailed Research Findings

Significant insights into protein-protein interactions have emerged from studies of the dTDP-L-rhamnose biosynthetic pathway, which is critical for the virulence of many pathogenic bacteria. researchgate.net This pathway utilizes four enzymes to convert dTDP-D-glucose into dTDP-L-rhamnose. researchgate.net

A compelling case of transient interaction was observed in Bacillus anthracis. Researchers found that the second enzyme in the pathway, dTDP-α-D-glucose 4,6-dehydratase (RfbB), was recalcitrant to crystallization on its own. However, crystallization was successful when RfbB was mixed with the third enzyme of the pathway, RfbC. nih.gov Interestingly, RfbC was not part of the final crystal lattice, indicating that a transient, stabilizing interaction between the two sequential enzymes was sufficient to promote the crystallization of RfbB. nih.gov

The regulation of these pathways also relies heavily on protein-protein interactions. The first enzyme in the dTDP-L-rhamnose pathway, glucose-1-phosphate thymidylyltransferase (RmlA), typically forms a homotetrameric complex. nih.govembopress.org In Pseudomonas aeruginosa, this quaternary structure is crucial for allosteric feedback inhibition by the final product of the pathway, dTDP-L-rhamnose. nih.govembopress.org The inhibitor binds to an allosteric site located at the interface between the RmlA monomers, demonstrating how protein-protein interfaces are key to regulating metabolic flux. smolecule.com

The table below summarizes documented interactions among enzymes involved in the conversion of dTDP-alpha-D-glucose.

Interacting ProteinsOrganismBiosynthetic PathwayType of Interaction & Significance
RfbB and RfbCBacillus anthracisdTDP-L-rhamnoseTransient interaction that promotes the stabilization and crystallization of RfbB. nih.gov
RmlA monomersPseudomonas aeruginosadTDP-L-rhamnoseFormation of a stable homotetramer, creating an allosteric site at the monomer-monomer interface for feedback inhibition by dTDP-L-rhamnose. nih.govembopress.orgsmolecule.com

Biological Roles and Functional Significance of Dtdp Alpha D Glucose 2 and Its Derivatives

Contribution to Bacterial Cell Envelope Biogenesis

The bacterial cell envelope is a complex structure essential for maintaining cellular integrity and mediating interactions with the environment. mdpi.commdpi.com dTDP-α-D-glucose(2-) is a key player in the synthesis of several major components of this envelope.

Lipopolysaccharide (LPS) O-Antigen Synthesis

In many Gram-negative bacteria, dTDP-α-D-glucose is the initial substrate for the synthesis of dTDP-L-rhamnose, a common constituent of the O-antigen portion of lipopolysaccharides (LPS). nih.govfrontiersin.orgresearchgate.net The O-antigen is a highly variable polysaccharide chain that extends from the outer membrane and is a major determinant of the serological specificity of the bacterium. frontiersin.orgresearchgate.net

The biosynthesis of dTDP-L-rhamnose from dTDP-D-glucose is a four-step enzymatic pathway catalyzed by the RmlA, RmlB, RmlC, and RmlD enzymes. nih.govresearchgate.net

RmlA (Glucose-1-phosphate thymidylyltransferase): Catalyzes the formation of dTDP-D-glucose from glucose-1-phosphate and deoxythymidine triphosphate (dTTP). nih.govoup.com

RmlB (dTDP-D-glucose 4,6-dehydratase): Converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. nih.govnih.govresearchgate.net

RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase): Catalyzes the epimerization of the product from RmlB. nih.gov

RmlD (dTDP-4-dehydrorhamnose reductase): Reduces the RmlC product to form the final dTDP-L-rhamnose. nih.gov

Derivatives of dTDP-glucose are also precursors for other sugars found in LPS O-antigens, such as 3-acetamido-3,6-dideoxy-α-D-glucose (D-Quip3NAc) and 3-acetamido-3,6-dideoxy-α-D-galactose (D-Fucp3NAc). portlandpress.com The biosynthesis of these sugars involves a series of enzymatic modifications of the initial dTDP-glucose molecule. portlandpress.com

Enzymes in dTDP-L-rhamnose Biosynthesis

EnzymeGeneFunctionSubstrateProduct
Glucose-1-phosphate thymidylyltransferasermlATransfers a thymidylylmonophosphate group to glucose-1-phosphate. oup.comportlandpress.comGlucose-1-phosphate, dTTPdTDP-D-glucose
dTDP-D-glucose 4,6-dehydratasermlB / rfbBCatalyzes the oxidation and dehydration of dTDP-D-glucose. nih.govnih.govdTDP-D-glucosedTDP-4-keto-6-deoxy-D-glucose
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerasermlCPerforms a double epimerization reaction. nih.govdTDP-4-keto-6-deoxy-D-glucosedTDP-4-keto-6-deoxy-L-mannose
dTDP-4-dehydrorhamnose reductasermlDReduces the intermediate to form the final product. nih.govdTDP-4-keto-6-deoxy-L-mannosedTDP-L-rhamnose

S-Layer Glycoprotein Assembly

Surface layers (S-layers) are crystalline arrays of proteinaceous subunits that form the outermost cell envelope component in many bacteria and archaea. nih.gov In many Gram-positive bacteria, these S-layer proteins are glycosylated, and dTDP-glucose derivatives are essential for the synthesis of the glycan chains. portlandpress.comnih.gov

For instance, in Thermoanaerobacterium thermosaccharolyticum E207-71, the S-layer glycan contains α-D-Quip3NAc, which is synthesized from dTDP-glucose. portlandpress.com Similarly, the S-layer glycan of Geobacillus stearothermophilus NRS 2004/3a is a poly-L-rhamnan, requiring dTDP-L-rhamnose derived from dTDP-glucose for its assembly. nih.govresearchgate.net The biosynthesis of these S-layer glycans often involves a gene cluster encoding the necessary enzymes for precursor synthesis, glycan assembly, and attachment to the S-layer protein. portlandpress.comnih.gov

Peptidoglycan and Other Glycopeptide Modifications

While dTDP-glucose itself is not a direct component of the canonical peptidoglycan structure, its derivatives can be involved in modifications of this essential cell wall polymer. qmul.ac.uk The basic structure of peptidoglycan consists of repeating disaccharide units of N-acetylglucosamine and N-acetylmuramic acid, cross-linked by short peptides. mdpi.comnih.gov

In some bacteria, the glycan or peptide portions of peptidoglycan can be modified with various sugars. Although less common than its role in LPS and S-layers, derivatives of dTDP-glucose can be incorporated into these structures, contributing to the diversity and functional properties of the cell wall. Furthermore, dTDP-glucose is a precursor for sugars found in glycopeptide antibiotics, which target peptidoglycan synthesis. acs.org

Involvement in Microbial Virulence and Host-Pathogen Interactions

The surface-exposed glycans synthesized from dTDP-glucose derivatives, particularly the LPS O-antigen, are critical virulence factors for many pathogenic bacteria. frontiersin.orgnih.gov The O-antigen can contribute to virulence in several ways:

Evasion of the host immune system: The O-antigen can prevent the activation of the complement system and phagocytosis by host immune cells.

Adherence to host cells: Specific O-antigen structures can mediate the attachment of bacteria to host tissues, an initial step in infection.

Protection against antimicrobial peptides: The O-antigen can act as a physical barrier, protecting the bacterium from the action of antimicrobial peptides produced by the host.

The biosynthesis of dTDP-L-rhamnose is critical for the viability and virulence of pathogens like Streptococcus pyogenes, Streptococcus mutans, and Mycobacterium tuberculosis. nih.govnih.gov In Salmonella Typhimurium, the deletion of genes encoding dTDP-glucose 4,6-dehydratase, which is crucial for O-antigen synthesis, leads to reduced virulence. frontiersin.org The resulting mutant strain showed decreased colonization of host tissues and was unable to induce a strong pro-inflammatory response. frontiersin.org

Precursor for Bioactive Natural Products (e.g., Antibiotics, Antitumor Agents)

dTDP-glucose is a key starting material for the biosynthesis of a vast array of deoxysugars that are incorporated into bioactive natural products, including many antibiotics and antitumor agents. nih.govwishartlab.comnih.gov The structural diversity of these sugars, generated through a series of enzymatic modifications of the initial dTDP-glucose molecule, is crucial for the biological activity of the parent natural product. oup.com

The biosynthesis of these unusual sugars often begins with the conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose, which serves as a key branch point. nih.govnih.gov From this intermediate, a variety of enzymatic reactions, including epimerizations, reductions, transaminations, and methylations, lead to the formation of diverse deoxysugars. nih.gov

Examples of antibiotics that contain deoxysugars derived from dTDP-glucose include:

Erythromycin: Contains D-desosamine. portlandpress.com

Tylosin: Contains D-mycaminose. portlandpress.com

Novobiocin: The biosynthesis of its deoxysugar moiety involves dTDP-glucose 4,6-dehydratase. uniprot.org

Dihydrochalcomycin: The biosynthesis of its sugar component, dTDP-6-deoxy-d-allose, starts from dTDP-D-glucose. oup.com

Bioactive Natural Products with dTDP-glucose Derived Sugars

Natural Product ClassExampleDerived DeoxysugarBiological Activity
Macrolide AntibioticsErythromycin, TylosinD-desosamine, D-mycaminose portlandpress.comAntibacterial
Aminocoumarin AntibioticsNovobiocinDeoxysugar moiety uniprot.orgAntibacterial (DNA gyrase inhibitor)
Macrolide AntibioticsDihydrochalcomycindTDP-6-deoxy-d-allose oup.comAntibacterial
Glycopeptide AntibioticsVancomycin familyL-4-epi-vancosamine researchgate.netAntibacterial

Presence and Role in Eukaryotic Systems (e.g., Plants)

While dTDP-glucose and its derivatives are most extensively studied in bacteria, they are also found in some eukaryotic organisms, particularly plants. In plants, dTDP-L-rhamnose is a component of various cell wall polysaccharides and glycoproteins. The biosynthetic pathway for dTDP-L-rhamnose in plants is analogous to the bacterial pathway, involving the same set of enzymatic reactions starting from dTDP-D-glucose. This indicates a conserved role for this nucleotide sugar in the synthesis of complex carbohydrates across different kingdoms of life.

Advanced Research Methodologies and Biotechnological Applications

Biochemical and Biophysical Characterization Techniques

The precise analysis and structural confirmation of dTDP-alpha-D-glucose and its enzymatic products are paramount for understanding and manipulating its biosynthetic pathways. To this end, researchers rely on powerful analytical techniques that provide detailed insights into the molecular composition and structure of these compounds.

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, identification, and quantification of dTDP-alpha-D-glucose and its derivatives from complex reaction mixtures. Various HPLC methods have been developed to effectively analyze these compounds.

Ion-pair reversed-phase (IP-RP) HPLC is a commonly used technique. doi.org For instance, the analysis of sugar nucleotides can be achieved using a volatile ion-pairing reagent like triethylammonium (B8662869) acetate (B1210297), making the method compatible with mass spectrometry (MS) for enhanced detection and identification. doi.org Another approach involves the use of a C18 IP-RP HPLC system with a mobile phase consisting of potassium dihydrogen phosphate (B84403) buffer and tetrabutylammonium (B224687) phosphate. doi.org

Anion-exchange chromatography is another effective method. In one study, sugar components in a hydrolyzed solution were derivatized with 2-aminopyridine (B139424) and then analyzed using an anion-exchange column. Reversed-phase HPLC has also been successfully employed to verify the identities of dTTP, dTDP-D-glucose, and its downstream products like dTDP-4-keto-6-deoxy-d-glucose. A typical setup might involve a TSKgel ODS-80Ts column with a mobile phase of 0.5 M KH2PO4, with detection at 260 nm.

The utility of HPLC extends to monitoring enzymatic reactions. For example, the conversion of dTDP-D-glucose by the enzyme R141, a putative dTDP-D-glucose 4,6-dehydratase, was monitored by observing the appearance of new peaks in the HPLC chromatogram over time. nih.gov Similarly, the enzymatic synthesis of dTDP-6-deoxy-d-allose from dTDP-4-keto-6-deoxy-d-glucose was tracked by the disappearance of the substrate peak and the emergence of a new product peak at a different retention time. oup.com

Table 1: HPLC Methods for dTDP-alpha-D-glucose and Derivative Analysis

HPLC Method Column Type Mobile Phase Detection Application Reference
Ion-Pair Reversed-Phase (IP-RP) C18 Acetonitrile gradient against potassium dihydrogen phosphate buffer with tetrabutylammonium phosphate UV (254 nm) Quantification of intracellular nucleotides and nucleotide sugars doi.org
Anion-Exchange Anion-exchange column Not specified Not specified Determination of pyridylamino sugars after derivatization
Reversed-Phase TSKgel ODS-80Ts 0.5 M KH2PO4 UV (260 nm) Verification of dTTP, dTDP-d-glucose, and derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of dTDP-alpha-D-glucose and its biosynthetic products. Both ¹H and ¹³C NMR are utilized to determine the precise stereochemistry and connectivity of atoms within these molecules.

In the study of the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose, the various enzymatic products were purified by HPLC and their structures were subsequently confirmed by NMR spectroscopy. nih.govgrafiati.com This allowed researchers to follow the enzymatic cascade and characterize the intermediates. Similarly, the structure of dTDP-d-Fucp3NAc, another important deoxysugar, was elucidated using ¹H and ¹³C NMR analysis. glycoscience.ru

The completion of enzymatic reactions involving dTDP-α-D-glucose can also be monitored by ¹H NMR. For example, the conversion of dTDP-α-D-glucose in the dTDP-l-rhamnose synthesis pathway was judged to be complete when the anomeric proton signal of the starting material disappeared from the ¹H NMR spectrum. researchgate.net Furthermore, the structure of the product formed from the reduction of dTDP-4-keto-6-deoxy-d-glucose was confirmed by gas-liquid chromatography and NMR analysis to be dTDP-d-fucose.

Detailed structural analysis using correlation spectroscopy (COSY) in conjunction with ¹H-NMR allows for the assignment of all proton signals. For instance, the stereochemistry of purified dTDP-6-deoxy-β-d-allose was determined by analyzing the cross-peaks in the COSY spectrum, which allowed for the assignment of the chemical shifts for H1 through H6 of the sugar moiety. oup.com

Genetic Engineering and Pathway Engineering Approaches

The ability to manipulate the genes and enzymes involved in the biosynthesis of dTDP-alpha-D-glucose and its derivatives has opened up new avenues for producing novel compounds and understanding the underlying enzymatic mechanisms.

Gene Cloning and Overexpression Strategies

A fundamental step in harnessing the biosynthetic power of enzymes is the ability to clone the corresponding genes and overexpress the proteins in a suitable host, typically Escherichia coli. This allows for the production of large quantities of purified enzymes for in vitro studies and chemoenzymatic synthesis.

The genes involved in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-α-D-Quip3NAc) from Thermoanaerobacterium thermosaccharolyticum were cloned and overexpressed in E. coli. researchgate.netnih.gov This enabled the purification of the five enzymes involved in the pathway and the subsequent elucidation of the enzymatic cascade. nih.gov Similarly, the genes for the enzymes in the dTDP-l-daunosamine biosynthetic pathway were cloned into pET expression vectors for overexpression in E. coli and subsequent purification. acs.org

In the study of the dTDP-l-rhamnose pathway, the genes for the four enzymes (RmlA to RmlD) from Mycobacterium tuberculosis were identified and expressed in E. coli. researchgate.net This is particularly significant as these enzymes are potential targets for new tuberculosis therapeutics. researchgate.net The gene for dTDP-glucose synthase from actinomycetes has also been successfully cloned and expressed in Streptomyces spectabilis. oup.com

Often, the cloned genes are engineered to include affinity tags, such as a His6-tag, to facilitate purification of the overexpressed proteins using techniques like nickel-affinity chromatography. acs.org This strategy was employed to purify the eight enzymes required for the in vitro reconstitution of the dTDP-l-daunosamine pathway. acs.org

Site-Directed Mutagenesis for Mechanistic Probing

Site-directed mutagenesis is a powerful technique used to investigate the roles of specific amino acid residues in the catalytic mechanism and substrate binding of enzymes. By changing a single amino acid, researchers can observe the effect on enzyme activity and gain insights into its function.

In the study of the E. coli dTDP-glucose-4,6-dehydratase, a model of the active site was generated, and key residues were identified for mutagenesis. nih.gov The kinetic analysis of the resulting mutant enzymes revealed that several of these residues were critical for catalysis. nih.gov For the dTDP-glucose 4,6-dehydratase (DesIV) from Streptomyces venezuelae, a double site-directed mutant (D128N/E129Q) was created to probe the roles of Asp128 and Glu129 in the dehydration step of the reaction. rcsb.org

The N-acetyltransferase QdtC, which is involved in the final step of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose biosynthesis, was also subjected to site-directed mutagenesis. researchgate.netrcsb.org Ten different mutant proteins were constructed and their kinetic parameters were measured to elucidate the catalytic mechanism of the enzyme. researchgate.net These studies, combined with structural data, led to a proposed mechanism where the acetylation of the sugar amino group does not require a catalytic base from the protein. researchgate.netrcsb.org

Table 2: Examples of Site-Directed Mutagenesis in Enzymes Acting on dTDP-alpha-D-glucose or its Derivatives

Enzyme Organism Mutated Residues Purpose of Mutagenesis Reference
dTDP-glucose-4,6-dehydratase Escherichia coli Asp135, Glu136, Glu198, Lys199, Tyr301, Cys187, Asn190, His232 To identify functional amino acid residues at the active site. nih.gov
dTDP-glucose 4,6-dehydratase (DesIV) Streptomyces venezuelae D128N/E129Q To investigate the roles of specific residues in the catalytic mechanism. rcsb.org
N-acetyltransferase (QdtC) Thermoanaerobacterium thermosaccharolyticum 10 different residues To probe the roles of various amino acid residues in the catalytic mechanism. researchgate.netrcsb.org

Development of Modular Enzyme Systems for Chemoenzymatic Synthesis

The development of modular enzyme systems, where multiple enzymes are used in a one-pot reaction, represents a significant advancement in the chemoenzymatic synthesis of complex molecules like deoxysugars. This approach mimics natural biosynthetic pathways and can be more efficient than traditional chemical synthesis.

A four-enzyme system was developed for the synthesis of dTDP-4-keto-6-deoxy-D-glucose in a batch system starting from dTMP. koreascience.kr This system utilized thymidylate kinase, acetate kinase, dTDP-glucose synthase, and dTDP-D-glucose 4,6-dehydratase, achieving a high conversion rate of dTMP. koreascience.kr

The flexible substrate specificity of some enzymes within these modules can be exploited to produce a variety of deoxysugars. For example, the enzymes from the dTDP-β-l-rhamnose biosynthetic pathway in Salmonella enterica were used for the chemoenzymatic synthesis of various dTDP-activated 2,6-dideoxyhexoses. capes.gov.br

Systems Biology and Omics Investigations

Systems biology, through the integration of high-throughput "omics" data, provides a comprehensive understanding of the complex cellular processes involving dTDP-alpha-D-glucose(2-).

Metabolomics and Transcriptomics Studies Related to dTDP-sugar Pathways

Metabolomics and transcriptomics have become indispensable tools for dissecting the intricate networks of dTDP-sugar biosynthesis. By simultaneously profiling metabolites and gene expression, researchers can identify key regulatory points and metabolic fluxes within these pathways. For instance, integrated metabolomic and transcriptomic analyses in various plants have successfully identified metabolites and genes associated with sugar content and other important traits. nih.govfrontiersin.orgmdpi.com These studies often reveal significant correlations between the expression of genes encoding enzymes in the dTDP-sugar pathway and the accumulation of specific sugar metabolites. mdpi.com

In the context of dTDP-alpha-D-glucose(2-), these "omics" approaches can elucidate how environmental or genetic perturbations affect the downstream production of various deoxysugars. For example, studies have shown that under specific stress conditions, the expression of genes like dTDP-D-glucose 4,6-dehydratase can be altered, leading to changes in the metabolic pool of related sugars. nih.gov This integrated approach provides a dynamic view of how organisms modulate these pathways in response to changing conditions.

Integrated Multi-Omics Analyses for Pathway Elucidation and Regulation

The power of systems biology is fully realized through the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-layered approach offers a more holistic view of the regulatory mechanisms governing dTDP-sugar pathways than any single omics analysis could provide. diva-portal.orgresearchgate.net By combining these data, researchers can construct detailed models of metabolic networks, identifying not only the genes and enzymes involved but also their regulatory interactions. researchgate.net

Integrated multi-omics studies have been instrumental in understanding complex biological phenomena, such as the metabolic shifts that occur during disease states or developmental processes. nih.govresearchgate.net For example, in the study of metabolic disorders like type 2 diabetes, multi-omics has helped to unravel the complex interplay between genetic predisposition, gene expression, protein function, and metabolite levels. diva-portal.org Similarly, applying these methodologies to dTDP-sugar biosynthesis can reveal complex feedback loops and allosteric regulation that control the flow of metabolites through the pathway. This comprehensive understanding is crucial for identifying novel drug targets and for the rational design of metabolic engineering strategies. nih.gov

Biotechnological and Therapeutic Applications

The unique presence and essentiality of the dTDP-deoxysugar pathways in many pathogenic bacteria, coupled with their absence in humans, make them attractive targets for biotechnological and therapeutic interventions. nih.gov

Design and Development of Enzyme Inhibitors as Antimicrobial Agents

A primary application of our understanding of dTDP-alpha-D-glucose(2-) metabolism is the development of novel antimicrobial agents. Enzymes in the dTDP-L-rhamnose biosynthesis pathway, which starts from dTDP-D-glucose, are considered promising targets for new antibiotics. nih.govnih.gov Since this pathway is vital for the viability or virulence of many human pathogens but is not present in humans, inhibitors of these enzymes are expected to have high specificity and low toxicity. nih.gov

Researchers have successfully identified and characterized inhibitors against enzymes like dTDP-D-glucose 4,6-dehydratase (RmlB) and glucose-1-phosphate thymidylyltransferase (RmlA). nih.govacs.org High-throughput screening of chemical libraries has yielded compounds that can inhibit these enzymes in the low micromolar range. nih.govasm.org For example, a rhodanine (B49660) structural motif has been identified in several inhibitors of the Mycobacterium tuberculosis enzymes. asm.org Furthermore, allosteric inhibitors of RmlA from Pseudomonas aeruginosa have been discovered, some with nanomolar activity. acs.org One identified compound, Ri03, has shown inhibitory effects on the growth of various streptococcal pathogens and M. tuberculosis by targeting dTDP-L-rhamnose formation. nih.gov

Enzyme TargetOrganismInhibitor Type/ScaffoldPotencyReference
RmlB, RmlCStreptococcus pneumoniaeRi03 (5-(4-chlorophenyl)-2-furoic acid)IC50 of 120–410 µM nih.gov
RmlAPseudomonas aeruginosaAllosteric inhibitorsNanomolar activity acs.org
RmlB, RmlC, RmlDMycobacterium tuberculosisRhodanine motifMICs from 16 to 128 µg/ml asm.org

Strategies for Vaccine Development Targeting Bacterial Glycan Structures

Bacterial surface glycans, which are often composed of deoxysugars derived from dTDP-alpha-D-glucose(2-), are key virulence factors and important targets for vaccine development. nih.govmdpi.com Glycoconjugate vaccines, which consist of these bacterial polysaccharides covalently linked to a carrier protein, have proven to be highly effective at eliciting a robust and long-lasting immune response. mdpi.comnih.gov

Modern strategies for developing these vaccines increasingly rely on biotechnological approaches. nih.gov Recombinant production of glycoconjugates in microbial cell factories like E. coli is emerging as a promising alternative to traditional chemical synthesis, which can be complex and costly. nih.gov This involves engineering the host organism to express the necessary polysaccharide biosynthesis pathway, a carrier protein, and a coupling enzyme. mdpi.com A significant challenge in this field is the vast diversity of glycan structures displayed by different bacterial serotypes. mdpi.com However, conserved inner core structures of lipopolysaccharides (LPS), such as the Hep2Kdo2 tetrasaccharide, are being explored as targets for broadly protective vaccines. ox.ac.uk The chemical synthesis of such complex oligosaccharides, followed by conjugation to a carrier protein, has been shown to generate antibodies capable of recognizing and killing various pathogenic bacteria. ox.ac.uk

Engineering of Novel Deoxysugar Pathways for Bioproduction

The enzymatic machinery of deoxysugar biosynthesis pathways can be harnessed for the production of novel glycosylated compounds with valuable biological activities. nih.gov By combining genes from different antibiotic biosynthetic clusters, researchers can create engineered pathways capable of producing a variety of deoxysugars. nih.gov

One successful strategy involves the use of a "sugar flexible" glycosyltransferase that can transfer the newly synthesized deoxysugars to an aglycon, thereby creating novel glycosylated molecules. nih.gov For example, by generating a plasmid containing the genes for L-oleandrose biosynthesis and then exchanging or adding genes from other pathways, researchers have been able to produce derivatives with L-olivosyl, D-olivosyl, L-rhamnosyl, and L-rhodinosyl moieties. nih.gov Another approach involves the enzymatic total synthesis of specific deoxysugars, such as TDP-D-olivose, by combining multiple pathway enzymes with a cofactor-regenerating enzyme. researchgate.net This "mix'n'match" approach has also revealed the bifunctional nature of some enzymes, further expanding the toolkit for creating novel deoxysugar pathways. researchgate.net Furthermore, metabolic engineering strategies in hosts like E. coli, such as blocking competing pathways and overexpressing key enzymes, have been shown to significantly improve the production of compounds containing these unusual sugars. researchgate.net These engineered pathways hold great promise for the bioproduction of novel antibiotics and other bioactive molecules.

Exploration of dTDP-glucose Analogs and Mimetics for Therapeutic Purposes

The essential role of deoxythymidine diphosphate-alpha-D-glucose (dTDP-α-D-glucose) in various metabolic pathways, particularly in the biosynthesis of bacterial cell wall components, has positioned it as a key target for the development of novel therapeutic agents. The exploration of dTDP-glucose analogs and mimetics is a burgeoning field in medicinal chemistry, aimed at creating compounds that can modulate or inhibit the enzymes that utilize this crucial sugar nucleotide. Such inhibitors have significant potential, primarily as antibacterial agents, by disrupting the formation of the bacterial cell wall, a structure vital for bacterial survival and not present in humans. wikipedia.org

Research in this area focuses on the rational design, synthesis, and biological evaluation of molecules that mimic the natural substrate, dTDP-glucose. These synthetic analogs are crafted to bind to the active sites of target enzymes, thereby competitively inhibiting their function. The primary targets for these inhibitors are the enzymes of the dTDP-L-rhamnose biosynthetic pathway, which is critical for the virulence of many pathogenic bacteria, including Mycobacterium tuberculosis and various streptococcal species. mdpi.comresearchgate.net The enzymes in this pathway, namely glucose-1-phosphate thymidylyltransferase (RmlA), dTDP-D-glucose 4,6-dehydratase (RmlB), dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC), and dTDP-4-dehydrorhamnose reductase (RmlD), are responsible for the conversion of glucose-1-phosphate and deoxythymidine triphosphate (dTTP) into dTDP-L-rhamnose. researchgate.net

The development of analogs and mimetics of dTDP-glucose can be broadly categorized into several approaches. One major strategy involves the creation of inhibitors that target the enzymes of the dTDP-L-rhamnose pathway. These can be either direct mimics of the substrate or allosteric inhibitors that bind to a site remote from the active site, inducing a conformational change that inactivates the enzyme. Another approach focuses on creating stable mimetics of dTDP-glucose itself, where the labile pyrophosphate bridge is replaced with a more robust chemical linkage. These non-hydrolyzable analogs serve as valuable chemical probes to study enzyme mechanisms and as potential inhibitors.

Inhibitors of the dTDP-L-Rhamnose Biosynthetic Pathway

A significant body of research has been dedicated to the discovery of small molecule inhibitors of the Rml enzymes. High-throughput screening campaigns have been instrumental in identifying novel scaffolds with inhibitory activity.

One notable success in this area is the identification of allosteric inhibitors of RmlA from Pseudomonas aeruginosa. These compounds, which are thymine (B56734) analogues, were discovered through high-throughput screening and further optimized using a combination of protein crystallography, in silico screening, and synthetic chemistry. nih.gov These inhibitors bind to a site distinct from the active site, yet they act as competitive inhibitors with respect to glucose-1-phosphate, a novel mechanism that involves preventing a key conformational change in the enzyme. nih.govcapes.gov.br Several of these compounds have demonstrated nanomolar potency against the P. aeruginosa enzyme and have also shown inhibitory activity against M. tuberculosis. nih.gov

CompoundStructureIC50 (μM) for P. aeruginosa RmlA
8aChemical structure of compound 8a0.150 ± 0.015
8kChemical structure of compound 8k0.120 ± 0.009
8pChemical structure of compound 8p0.110 ± 0.009
8tChemical structure of compound 8t0.105 ± 0.012

Another successful approach has been the targeting of the downstream enzymes in the pathway, RmlB, RmlC, and RmlD. A microtiter plate-based assay was developed to screen for inhibitors of the conversion of dTDP-glucose to dTDP-rhamnose in M. tuberculosis. This screen of a chemical library identified several active compounds, with a rhodanine structural motif being present in a number of the most potent inhibitors. mdpi.com Some of these compounds not only inhibited the enzymatic conversion but also demonstrated activity against whole M. tuberculosis cells. mdpi.comyorku.ca

CompoundStructureInhibition of dTDP-rhamnose formation (%) at 10 μMMIC (μg/mL) against M. tuberculosis
6429Chemical structure of compound 6429>9064
1554Chemical structure of compound 1554>90128
2193Chemical structure of compound 2193>90>128

dTDP-glucose Mimetics with Modified Pyrophosphate Linkages

A significant challenge in designing substrate analogs is the inherent instability of the pyrophosphate bond to enzymatic and chemical hydrolysis. To overcome this, researchers have synthesized dTDP-glucose mimetics where the pyrophosphate moiety is replaced with a more stable linkage.

One such approach involves the replacement of the pyrophosphate bridge with a monosaccharide unit. A series of 5'-O-glycosyl-thymidine derivatives have been prepared as potential mimics of dTDP-glucose. nih.gov In these compounds, the pyrophosphate is replaced by a glycosidic bond to a second sugar. While these initial compounds were not inhibitors of bovine β-1,4-galactosyltransferase, some showed moderate inhibition of Salmonella dTDP-alpha-D-glucose 4,6-dehydratase (RmlB), demonstrating the potential of this mimetic strategy. nih.gov

Another important class of non-hydrolyzable analogs are the phosphonates, where an oxygen atom in the pyrophosphate is replaced by a methylene (B1212753) group (CH₂). These phosphonate (B1237965) analogs of dTDP-glucose are isosteric to the natural substrate but are resistant to enzymatic cleavage. rsc.org These stable mimics are invaluable tools for structural and mechanistic studies of enzymes that process dTDP-glucose. For instance, they can be used to trap enzyme-substrate complexes for X-ray crystallography, providing detailed insights into the active site and the mechanism of catalysis. rsc.org The enzymatic synthesis of these phosphono analogs has been demonstrated using a nucleotidylyltransferase, which can couple a phosphonate analog of glucose-1-phosphate with dTTP. rsc.org

The exploration of dTDP-glucose analogs and mimetics is a promising avenue for the development of new therapeutics, particularly antibacterial agents. The detailed research findings, including the identification of potent allosteric inhibitors and substrate mimetics with modified pyrophosphate linkages, underscore the potential of this approach. Continued research in this area, focusing on the optimization of lead compounds and the exploration of novel scaffolds, is likely to yield new drug candidates with improved efficacy and novel mechanisms of action.

Q & A

Q. How can computational modeling enhance understanding of dTDP-alpha-D-glucose(2-) flux in metabolic networks?

  • Methodological Answer : Build constraint-based models (e.g., COBRApy) incorporating genomic, transcriptomic, and kinetic data. Validate predictions with ¹³C metabolic flux analysis (MFA) and compare simulated vs. experimental dTDP-glucose pool sizes under varying nutrient conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.